molecular formula C16H13FN4O2 B2854010 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide CAS No. 1436114-67-8

2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide

Cat. No.: B2854010
CAS No.: 1436114-67-8
M. Wt: 312.304
InChI Key: IDYQZJHLKPAZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide is a sophisticated chemical reagent designed for research and development in medicinal chemistry and drug discovery. This multi-functional compound integrates several pharmacologically significant motifs, including a dicyanoanilino group, a fluorophenyl ring, and a furan-methylacetamide backbone. The presence of the furan ring, a common feature in bioactive molecules, is known to contribute to various pharmacological activities such as antibacterial, antitumor, and anti-inflammatory effects . The acetamide moiety is a prevalent structure in many biologically active compounds and pharmaceutical agents, often serving as a key scaffold in molecular design . The incorporation of cyano (CN) groups can significantly influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable functional group in the development of enzyme inhibitors or receptor ligands. The fluorine atom on the anilino ring is a classic bioisostere used to fine-tune a compound's lipophilicity, metabolic profile, and membrane permeability. Researchers can utilize this complex molecule as a key intermediate or building block in heterocyclic synthesis. Similar cyanoacetamide derivatives have been successfully employed to synthesize novel heterocyclic compounds with potential antimicrobial properties . The molecular framework suggests potential for use in developing high-throughput screening libraries or as a precursor for synthesizing more complex chemical entities targeting various disease pathways. Handling of this compound should be conducted by trained researchers in a controlled laboratory setting. As with any chemical of this nature, proper risk assessments should be performed prior to use. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(N,3-dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-20(9-14-3-2-6-23-14)16(22)10-21(11-19)13-4-5-15(17)12(7-13)8-18/h2-7H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYQZJHLKPAZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Acetamide backbone : Central CONR₂ group.
  • N-methyl: Reduces polarity and may improve membrane permeability. 2-(N,3-Dicyano-4-fluoroanilino): A highly electron-deficient aromatic system with two cyano groups (positions N and 3) and a 4-fluoro substituent, likely increasing electrophilicity and interaction with biological targets.

Comparison with Structural Analogs:

Compound Name (CAS/Use) Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Dicyano, 4-fluoroanilino, furan-2-ylmethyl ~377.4 (estimated*) Unknown; hypothesized pesticidal/biological activity
2-(4-Fluoroanilino)-N-...acetamide (6404-67-7) 4-fluoroanilino, phenylmethoxy 377.4 Structural analog with aryl ether linkage; uncharacterized bioactivity.
Dimethenamid (Chem. Glossary) Chloro, thienyl, methoxy 275.8 Herbicide; thiophene enhances soil persistence.
Alachlor (Chem. Glossary) Chloro, diethylphenyl, methoxy 269.8 Herbicide; chloro group increases reactivity.
Flubenzimine (Chem. Glossary) Trifluoromethyl, imino-thiazolidinylidene 405.3 Insecticide; trifluoromethyl improves lipid solubility.

*Estimated formula: C₁₇H₁₃F₅N₅O₂ (exact requires crystallographic validation).

Functional Group Analysis:

Cyano (-CN) vs. Chloro (-Cl): Cyano groups in the target compound are stronger electron-withdrawing groups compared to chloro substituents in alachlor or dimethenamid. This may enhance binding to enzymatic targets (e.g., acetolactate synthase in herbicides) but reduce environmental persistence .

Furan vs. Thiophene :

  • The furan ring in the target compound offers oxygen-based hydrogen bonding, whereas thiophene (in dimethenamid) provides sulfur-mediated hydrophobic interactions. Furan derivatives may exhibit faster metabolic degradation .

Fluoro vs.

Research Findings and Data Gaps

Toxicity and Environmental Impact:

Q & A

Q. Critical conditions :

  • Temperature control (e.g., 0–25°C for cyano group stability).
  • Solvent selection (polar aprotic solvents like DMF improve reaction homogeneity) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; cyano groups via ¹³C at ~115 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced: How can researchers optimize the synthesis yield while minimizing side reactions?

Answer:
Methodological strategies :

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Reaction monitoring : Real-time TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion .
  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation in cyanoacetylation .

Data analysis : Kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Contradictions in yield data across studies often arise from impurities in starting materials or solvent hygroscopicity .

Advanced: How do structural modifications (e.g., replacing furan with thiophene) affect its biological activity?

Answer:
Case study :

  • Thiophene analogs : Exhibit increased lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Fluorophenyl replacements : Improve binding affinity to kinase targets (e.g., IC₅₀ reduced from 1.2 μM to 0.4 μM) .

Q. Experimental design :

SAR studies : Synthesize analogs with systematic substitutions (e.g., heterocycle swaps, halogen additions).

In vitro assays : Compare cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based kinetics), and solubility (shake-flask method) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:
Root causes :

  • Variability in assay conditions (e.g., serum concentration in cell cultures).
  • Impurity-driven off-target effects (e.g., residual DMF in samples).

Q. Resolution methods :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
  • Batch-to-batch analysis : Purity correlation studies (e.g., HPLC-MS vs. IC₅₀) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) using crystal structures (PDB ID: 1TQN) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Answer:
Protocol :

Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

LC-MS analysis : Identify degradation products (e.g., hydrolysis of cyano groups to amides).

Kinetic modeling : Determine half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius equation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.